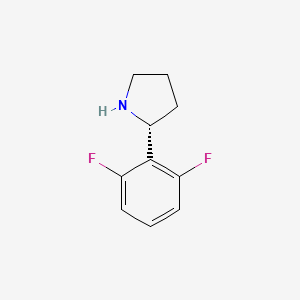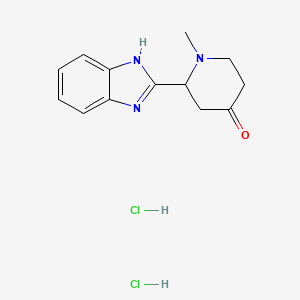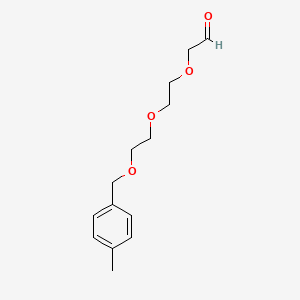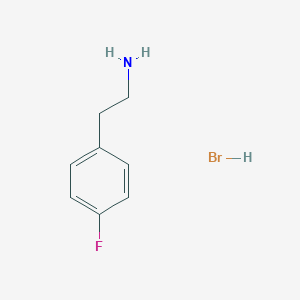
6-Mbc-camp sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Mbc-camp sodium salt is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a cell-permeable cyclic AMP (cAMP) analog, which activates protein kinase A (PKA) and influences various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mbc-camp sodium salt involves multiple stepsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine analogs .
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cAMP and PKA.
Medicine: Investigated for its potential therapeutic effects in diseases related to cAMP signaling, such as certain cancers and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
Mecanismo De Acción
The compound exerts its effects by mimicking the natural cAMP molecule, thereby activating PKA. This activation leads to the phosphorylation of various target proteins, which in turn modulate cellular processes such as gene expression, metabolism, and cell growth. The molecular targets include enzymes, transcription factors, and ion channels .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that activates PKA but with different potency and stability.
Dibutyryl-cAMP: A more lipophilic analog that can penetrate cell membranes more easily
Uniqueness
The uniqueness of 6-Mbc-camp sodium salt lies in its specific structure, which provides a balance between cell permeability and stability, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C16H20N6NaO8P |
|---|---|
Peso molecular |
478.33 g/mol |
Nombre IUPAC |
sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N6O8P.Na/c1-16(2,3)14(24)21-15(25)20-11-8-12(18-5-17-11)22(6-19-8)13-9(23)10-7(29-13)4-28-31(26,27)30-10;/h5-7,9-10,13,23H,4H2,1-3H3,(H,26,27)(H2,17,18,20,21,24,25);/q;+1/p-1 |
Clave InChI |
SYALKZGTCNXSKX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1496989.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B1496996.png)












